![molecular formula C12H14ClNO3 B13988654 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with an appropriate oxanyl derivative under specific conditions. One common method involves the use of (2-Chloro-4-pyridinyl)methanol as a starting material, which is then reacted with an oxanyl compound in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The oxanyl group may also play a role in enhancing the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetyl-2-chloropyridine: Shares the chloropyridine moiety but lacks the oxanyl group.
(2-Chloro-4-pyridinyl)methanol: Contains the chloropyridine moiety with a hydroxymethyl group instead of the oxanyl group.
1-[1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one: Features a chloropyridine moiety with a pyrazole ring.
Uniqueness
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one is unique due to the presence of both the chloropyridine and oxanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H14ClNO3 |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
2-(2-chloropyridin-4-yl)oxy-1-(oxan-4-yl)ethanone |
InChI |
InChI=1S/C12H14ClNO3/c13-12-7-10(1-4-14-12)17-8-11(15)9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2 |
InChI-Schlüssel |
SBLOCZKBLIOZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(=O)COC2=CC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


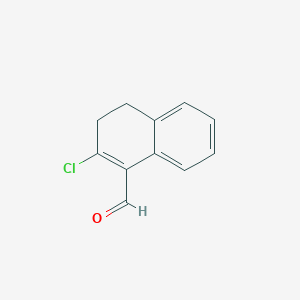
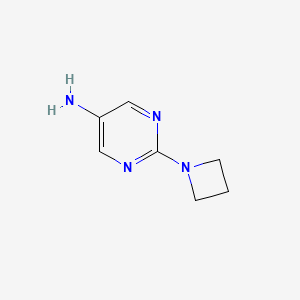
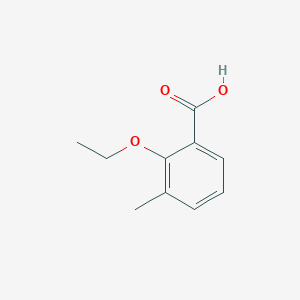


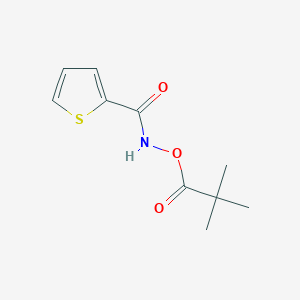
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)

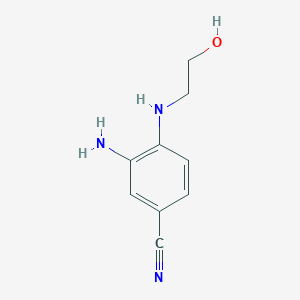
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
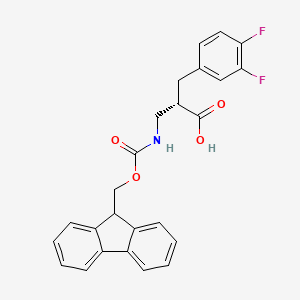
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
